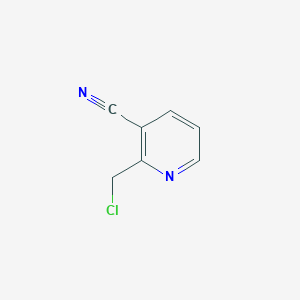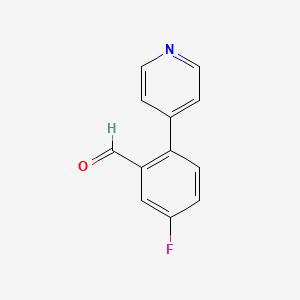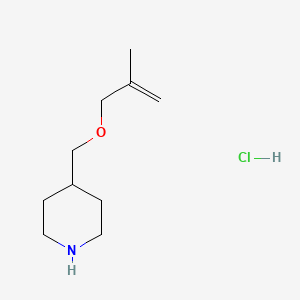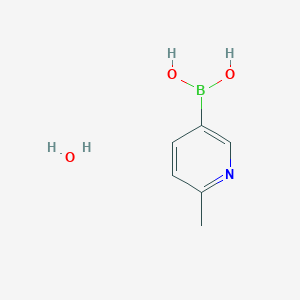![molecular formula C11H9NO3S B1487590 Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate CAS No. 1221722-05-9](/img/structure/B1487590.png)
Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate
Vue d'ensemble
Description
“Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1221722-05-9 . It has a molecular weight of 235.26 and its molecular formula is C11H9NO3S . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NO3S/c1-6-8-3-7 (5-13)4-12-10 (8)16-9 (6)11 (14)15-2/h3-5H,1-2H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate” is a powder that is stored at room temperature . It has a molecular weight of 235.26 . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS).Applications De Recherche Scientifique
Synthesis of Bioactive Ligands
This compound is used in the synthesis of Schiff bases, which are known for their bioactivity. These ligands can exhibit physiological effects similar to pyridoxal-amino acid systems, crucial in metabolic reactions .
Chemosensors Development
Due to its unique photophysical properties, this compound is instrumental in developing chemosensors. These are used for the qualitative and quantitative detection of specific ions in environmental and biological media .
Pharmaceutical Drug Design
The compound’s derivatives are utilized in drug design, particularly for their antibacterial, antiviral, antitubercular, and antifungal properties .
Antioxidant and Antidepressant Agents
Researchers explore its use as an antioxidant and antidepressant, contributing to the treatment of related health conditions .
Anti-inflammatory and Antihypertensive Applications
Its derivatives show potential in anti-inflammatory and antihypertensive treatments, addressing chronic diseases like hypertension .
Anticancer Activity
Studies indicate that derivatives of this compound may have anticancer activities, providing a pathway for novel cancer treatments .
Ion Recognition
The compound is involved in ion recognition processes, which are significant in various biochemical and industrial applications .
Material Science Research
In material science, this compound is a precursor for materials with specific electronic or optical properties, contributing to the development of new technologies .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-6-8-3-7(5-13)4-12-10(8)16-9(6)11(14)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGGBWBCBIHFBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=N2)C=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



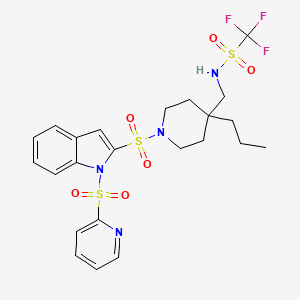
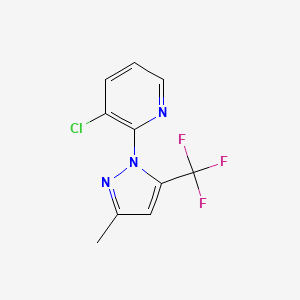
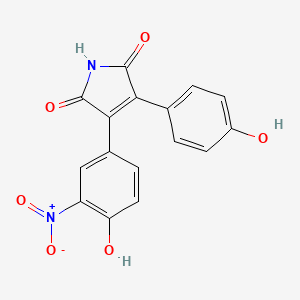
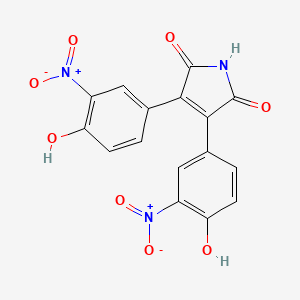
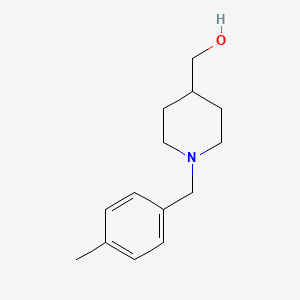
![5-Chloro-3-(4-fluoro-benzyl)-[1,2,4]thiadiazole](/img/structure/B1487516.png)

